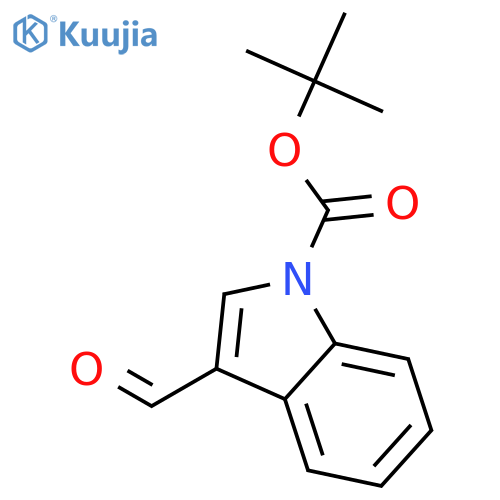

Cas no 57476-50-3 (Tert-butyl 3-formyl-1H-indole-1-carboxylate)

Tert-butyl 3-formyl-1H-indole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-Boc-3-Formylindole

- 1H-Indole-1-carboxylicacid, 3-formyl-, 1,1-dimethylethyl ester

- 3-Formylindole-1-carboxylic acid tert-butyl ester

- tert-Butyl 3-formyl-1H-indole-1-carboxylate

- tert-butyl 3-formylindole-1-carboxylate

- TERT-BUTYL3-FORMYL-1H-INDOLE-1-CARBOXYLATE

- 3-formyl-indole-1-carboxylic acid tert-butyl ester

- tert-butyl 3-formylindolecarboxylate

- 1H-INDOLE-1-CARBOXYLIC ACID, 3-FORMYL-, 1,1-DIMETHYLETHYL ESTER

- butylformylindolecarboxylate

- KSC496Q2L

- N-Boc-indole-3-carboxaldehyde

- 1-N-Boc-indole-3-carbaldehyde

- GDYHUG

- CS-0031417

- AM20061004

- FT-0640459

- DTXSID10377477

- BP-11116

- EN300-119402

- SCHEMBL3533644

- AB2740

- 1-(tert-Butoxycarbonyl)-3-formyl-1H-indole

- 3-formyl-indole-1-carboxylic acid-tert-butylester

- tert-butyl 3-formyl-1H-indole-1-carboxylate;1-Boc-3-Formylindole

- CHEMBL3622755

- 1-(tert-butyloxycarbonyl)-3-formylindole

- 57476-50-3

- J-524540

- 9P-905

- Z1741974671

- F2158-2278

- A15663

- 3-formyl-indole-1-carboxylic acid t-butyl ester

- 1-t-butoxycarbonyl-3-formylindole

- GDYHUGFAKMUUQL-UHFFFAOYSA-N

- MB00438

- BCP26869

- AKOS005071300

- 1H-Indole-3-carboxaldehyde, N-BOC protected

- MFCD00049230

- SY081294

- ALBB-016768

- DB-001926

- Tert-butyl 3-formyl-1H-indole-1-carboxylate

-

- MDL: MFCD00049230

- インチ: 1S/C14H15NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-9H,1-3H3

- InChIKey: GDYHUGFAKMUUQL-UHFFFAOYSA-N

- ほほえんだ: O(C(N1C([H])=C(C([H])=O)C2=C([H])C([H])=C([H])C([H])=C12)=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 245.10500

- どういたいしつりょう: 245.105

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 334

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 48.3

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.13

- ゆうかいてん: 119-121°C

- ふってん: 380°C at 760 mmHg

- フラッシュポイント: 183.6oC

- 屈折率: 1.553

- PSA: 48.30000

- LogP: 3.23700

- ようかいせい: 未確定

Tert-butyl 3-formyl-1H-indole-1-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

- リスク用語:R36/37/38

Tert-butyl 3-formyl-1H-indole-1-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Tert-butyl 3-formyl-1H-indole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A371064-5g |

1-Boc-3-Formylindole |

57476-50-3 | 98% | 5g |

$15.0 | 2024-04-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B60840-10g |

1-Boc-3-Formylindole |

57476-50-3 | 98% | 10g |

¥138.0 | 2022-10-09 | |

| Enamine | EN300-119402-10.0g |

tert-butyl 3-formyl-1H-indole-1-carboxylate |

57476-50-3 | 95% | 10.0g |

$200.0 | 2023-07-10 | |

| abcr | AB156416-10 g |

tert-Butyl 3-formyl-1H-indole-1-carboxylate, 95%; . |

57476-50-3 | 95% | 10g |

€103.80 | 2022-06-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067835-5g |

1-Boc-3-Formylindole |

57476-50-3 | 98% | 5g |

¥57.00 | 2024-05-08 | |

| Enamine | EN300-119402-0.1g |

tert-butyl 3-formyl-1H-indole-1-carboxylate |

57476-50-3 | 95% | 0.1g |

$23.0 | 2023-07-10 | |

| Fluorochem | 076610-5g |

1-Boc-3-Formylindole |

57476-50-3 | 95% | 5g |

£21.00 | 2022-03-01 | |

| Matrix Scientific | 045909-5g |

tert-Butyl 3-formyl-1H-indole-1-carboxylate, >95% |

57476-50-3 | >95% | 5g |

$300.00 | 2023-09-09 | |

| TRC | B695270-50mg |

tert-Butyl 3-Formyl-1H-indole-1-carboxylate |

57476-50-3 | 50mg |

$ 65.00 | 2022-06-06 | ||

| Ambeed | A371064-1g |

1-Boc-3-Formylindole |

57476-50-3 | 98% | 1g |

$12.0 | 2024-04-18 |

Tert-butyl 3-formyl-1H-indole-1-carboxylate 関連文献

-

Jason E. Camp,Donald Craig,Kiyohiko Funai,Andrew J. P. White Org. Biomol. Chem. 2011 9 7904

-

Joseph Cowell,Matokah Abualnaja,Stephanie Morton,Ruth Linder,Faye Buckingham,Paul G. Waddell,Michael R. Probert,Michael J. Hall RSC Adv. 2015 5 16125

-

Jinxian Liu,Shengming Ma Org. Biomol. Chem. 2013 11 4186

-

Owais Ahmed,Vandana Cherkadu,Praveen Kumar Kalavagunta,Jing Shang RSC Adv. 2019 9 20573

Tert-butyl 3-formyl-1H-indole-1-carboxylateに関する追加情報

Tert-butyl 3-formyl-1H-indole-1-carboxylate (CAS No. 57476-50-3): A Versatile Intermediate in Pharmaceutical and Material Science Research

Tert-butyl 3-formyl-1H-indole-1-carboxylate is a key synthetic intermediate widely utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. Its unique molecular architecture, characterized by the 1H-indole-1-carboxylate core and the tert-butyl substituent, provides a versatile platform for functional group modifications. The compound’s CAS number, 57476-50-3, serves as a critical identifier in chemical databases and regulatory frameworks, ensuring precise documentation in research and industrial contexts.

Recent advancements in medicinal chemistry have highlighted the importance of 1H-indole-1-carboxylate derivatives in targeting specific biological pathways. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that 3-formyl-1H-indole-1-carboxylate scaffolds exhibit promising antitumor activity by modulating the Wnt/β-catenin signaling pathway. This discovery underscores the compound’s potential as a lead molecule for oncology drug development, particularly in the context of metastatic cancers.

The tert-butyl group in Tert-butyl 3-formyl-1H-indole-1-carboxylate plays a dual role in synthetic versatility and stability. This bulky substituent not only enhances the compound’s solubility in organic solvents but also facilitates selective chemical transformations. Researchers at the University of Tokyo (2024) reported that the tert-butyl moiety can be efficiently removed via acid-catalyzed cleavage, yielding the corresponding 3-formyl-1H-indole-1-caryloxy derivative, which is further functionalized for pharmaceutical applications.

From a synthetic perspective, the 1H-indole-1-carboxylate core is a privileged scaffold in drug discovery due to its ability to interact with multiple protein targets. A 2023 review in Chemical Reviews highlighted the role of 1H-indole-1-carboxylate derivatives in the design of kinase inhibitors, where the 3-formyl group acts as a crucial hydrogen bond donor in enzyme-substrate interactions. This structural feature positions Tert-butyl 3-formyl-1H-indole-1-carboxylate as a valuable starting material for the development of targeted therapies.

Recent computational studies have further expanded the utility of 1H-indole-1-carboxylate derivatives. A 2024 paper in ACS Chemical Science employed machine learning algorithms to predict the biological activity of 3-formyl-1H-indole-1-carboxylate analogs, revealing a strong correlation between the tert-butyl substituent’s steric effects and the compound’s metabolic stability. These findings suggest that optimizing the tert-butyl group’s spatial orientation could enhance the compound’s pharmacokinetic profile.

Applications of Tert-butyl 3-formyl-1H-indole-1-carboxylate extend beyond pharmaceuticals into material science. In 2023, a team at MIT developed a novel polymer based on 1H-indole-1-carboxylate derivatives, demonstrating exceptional thermal stability and mechanical strength. The 3-formyl group in this polymer acts as a cross-linking site, enabling the creation of high-performance materials for aerospace and electronics applications.

Environmental and safety considerations are increasingly important in the use of Tert-butyl 3-formyl-1H-indole-1-carboxylate. A 2023 study in Green Chemistry evaluated the compound’s biodegradation potential, finding that it undergoes rapid hydrolysis under alkaline conditions. This characteristic is critical for its application in biodegradable polymers and environmentally sustainable chemical processes.

From a synthetic perspective, the 1H-indole-1-carboxylate core can be modified through various reaction mechanisms. For example, the 3-formyl group can be selectively reduced to a methylene group using catalytic hydrogenation, as demonstrated in a 2024 publication in Organic Letters. This transformation opens new avenues for the design of multifunctional molecules with tailored biological activities.

The tert-butyl substituent also plays a crucial role in protecting the 1H-indole-1-carboxylate core during synthetic manipulations. A 2023 study in Organic Syntheses reported the use of Tert-butyl 3-formyl-1H-indole-1-carboxylate as a protected intermediate in the synthesis of complex alkaloids, where the tert-butyl group prevents unwanted side reactions during the formation of the indole ring system.

Recent advances in asymmetric catalysis have further expanded the utility of Tert-butyl 3-formyl-1H-indole-1-carboxylate. A 2024 paper in Angewandte Chemie described a chiral catalyst that enables the stereoselective modification of the 3-formyl group, resulting in enantiomerically enriched products with enhanced biological activity. This breakthrough highlights the compound’s potential in the development of chiral pharmaceuticals.

Looking ahead, the 1H-indole-1-carboxylate scaffold is expected to play a pivotal role in the next generation of therapeutics. A 2023 roadmap in Drug Discovery Today predicted that 3-formyl-1H-indole-1-carboxylate derivatives will become key components in the design of multi-target drugs for complex diseases such as neurodegenerative disorders and autoimmune conditions. The tert-butyl group’s ability to modulate protein-ligand interactions will be central to these developments.

In conclusion, Tert-butyl 3-formyl-1H-indole-1-carboxylate (CAS: 57476-50-3) represents a critical building block in modern chemical research. Its unique structural features, including the 1H-indole-1-carboxylate core and the tert-butyl substituent, enable a wide range of applications in pharmaceuticals, materials science, and beyond. As research continues to uncover new synthetic pathways and biological mechanisms, this compound is poised to remain a cornerstone in the development of innovative chemical solutions.

For researchers seeking to explore the potential of Tert-butyl 3-formyl-1H-indole-1-carboxylate, access to high-quality reagents and specialized synthesis techniques is essential. Collaborations between academic institutions and industry partners are increasingly vital to translate these findings into practical applications, ensuring the compound’s continued relevance in the rapidly evolving field of chemical sciences.

57476-50-3 (Tert-butyl 3-formyl-1H-indole-1-carboxylate) 関連製品

- 1798640-70-6(3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione)

- 98331-10-3(N-Tert-butylfuran-2-carboxamide)

- 901231-89-8(2-{2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide)

- 2228961-61-1(3-amino-1-(prop-1-en-2-yl)cyclobutane-1-carboxylic acid)

- 1805590-83-3(2,6-Bis(trifluoromethyl)-4-bromomandelic acid)

- 941928-02-5(2-7-(4-ethylphenyl)-2-methyl-4-oxo-4H,5H-1,3thiazolo4,5-dpyridazin-5-yl-N-(2-fluorophenyl)acetamide)

- 26732-61-6(4-Quinolacetic Acid tert-Butyl Ester)

- 276695-32-0(2-(N-Benzylmethylsulfonamido)Acetic Acid)

- 2639406-24-7(1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid)

- 2640882-05-7(N-cyclopropyl-4-(6-fluoroquinazolin-4-yl)morpholine-2-carboxamide)